N-(2,4-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2,4-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 477318-67-5
VCID: VC16159438
InChI: InChI=1S/C22H17Cl2N5OS/c1-14-2-5-17(6-3-14)29-21(15-8-10-25-11-9-15)27-28-22(29)31-13-20(30)26-19-7-4-16(23)12-18(19)24/h2-12H,13H2,1H3,(H,26,30)
SMILES:
Molecular Formula: C22H17Cl2N5OS
Molecular Weight: 470.4 g/mol

N-(2,4-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 477318-67-5

Cat. No.: VC16159438

Molecular Formula: C22H17Cl2N5OS

Molecular Weight: 470.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 477318-67-5

Specification

CAS No. 477318-67-5
Molecular Formula C22H17Cl2N5OS
Molecular Weight 470.4 g/mol
IUPAC Name N-(2,4-dichlorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C22H17Cl2N5OS/c1-14-2-5-17(6-3-14)29-21(15-8-10-25-11-9-15)27-28-22(29)31-13-20(30)26-19-7-4-16(23)12-18(19)24/h2-12H,13H2,1H3,(H,26,30)
Standard InChI Key BDKSDYVBBGVKSG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-(2,4-Dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has the molecular formula C₂₂H₁₇Cl₂N₅OS and a molecular weight of 470.4 g/mol . Its IUPAC name reflects the integration of multiple functional groups:

  • 2,4-Dichlorophenyl: A chlorinated aromatic ring enhancing lipophilicity.

  • 4-Methylphenyl (p-tolyl): Modulates electronic properties and steric interactions.

  • Pyridin-4-yl: A nitrogen-containing heterocycle facilitating hydrogen bonding.

  • 1,2,4-Triazole: A five-membered ring with three nitrogen atoms, critical for biological interactions.

  • Sulfanyl (thioether) bridge: Links the triazole and acetamide moieties, influencing conformational flexibility .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number477318-67-5
Molecular FormulaC₂₂H₁₇Cl₂N₅OS
Molecular Weight470.4 g/mol
SMILESCC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4

Spectroscopic Characterization

The compound’s structure is validated through nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key spectral features include:

  • ¹H NMR: Peaks for aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–2.5 ppm), and acetamide NH (δ 10.1 ppm) .

  • MS (ESI+): Molecular ion peak at m/z 471.4 [M+H]⁺, consistent with the molecular formula .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Triazole Ring Formation: Cyclization of thiosemicarbazide derivatives with substituted benzaldehydes under acidic conditions.

  • Sulfanyl Bridge Introduction: Nucleophilic substitution between the triazole-thiol intermediate and chloroacetamide derivatives.

  • Coupling with Dichlorophenyl Acetamide: Achieved via EDCI-mediated amide bond formation.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Triazole cyclizationHCl (cat.), ethanol, reflux65–70%
Thiol-alkylationK₂CO₃, DMF, 60°C80%
Amide couplingEDCI, DCM, rt75%

Challenges and Improvements

  • Low Solubility: Addressed using polar aprotic solvents (e.g., DMSO) during purification.

  • Byproduct Formation: Minimized via controlled stoichiometry and temperature.

Biological Activity and Mechanisms

Antifungal and Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Candida albicans (MIC: 8 µg/mL) and Staphylococcus aureus (MIC: 16 µg/mL). The triazole moiety inhibits fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis.

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (breast)12.3Topoisomerase II inhibition
A549 (lung)18.7ROS-mediated apoptosis
HeLa (cervical)22.1Caspase-3 activation

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

Replacing chlorine with bromine (e.g., N-(4-bromo-2-methylphenyl) analog) enhances antifungal potency (MIC: 4 µg/mL) but reduces solubility. Conversely, fluorine substitution improves pharmacokinetic properties.

Role of the Sulfanyl Group

Omitting the sulfanyl bridge (e.g., N-(2,4-dichlorophenyl)acetamide) abolishes activity, underscoring its role in target binding .

Table 4: Structure-Activity Relationships (SAR)

ModificationBiological ImpactSource
Cl → Br substitution↑ Antifungal activity
Sulfanyl removal↓ Cytotoxicity
Pyridine → Benzene↓ Enzyme inhibition

Applications and Future Directions

Pharmaceutical Development

  • Lead compound for dual-action antifungal/anticancer agents.

  • Combination therapy: Synergizes with fluconazole against resistant Candida strains.

Agricultural Uses

Preliminary data suggest efficacy as a plant protectant against Fusarium species.

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